3,4-dichloro-N-hexylbenzamide
Description
3,4-Dichloro-N-hexylbenzamide (hypothetical structure inferred from nomenclature) is a synthetic benzamide derivative characterized by a benzamide core substituted with chlorine atoms at the 3- and 4-positions and a hexyl chain attached to the nitrogen atom. These compounds belong to a class of synthetic opioids designed to mimic the effects of morphine while evading regulatory scrutiny.
Properties
Molecular Formula |
C13H17Cl2NO |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
3,4-dichloro-N-hexylbenzamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-2-3-4-5-8-16-13(17)10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H,16,17) |
InChI Key |
MCJMGZANKVFDTN-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The critical distinction between 3,4-dichloro-N-hexylbenzamide and its analogs lies in the substituents on the benzamide nitrogen and the cyclohexyl/amine groups. For example:
- AH-7921: Features a dimethylamino-cyclohexylmethyl group attached to the benzamide nitrogen .
- U-47700: A structural isomer of AH-7921, differing in the placement of the dimethylamino group on the cyclohexane ring .
- Propanil (N-(3,4-dichlorophenyl) propanamide) : A simpler benzamide derivative with agricultural use as a herbicide, lacking the complex amine substituents seen in opioid analogs .
Pharmacological Activity
| Compound | μ-Opioid Receptor Affinity | κ-Opioid Receptor Affinity | Analgesic Potency (vs. Morphine) | Primary Use/Effect |
|---|---|---|---|---|
| AH-7921 | High | Moderate | 0.5–1× | Synthetic opioid (euphoric) |
| U-47700 | Very High | Low | 7.5× | Synthetic opioid (potent) |
| Propanil | None | None | N/A | Herbicide (acetyl-CoA inhibitor) |
- AH-7921 : Binds μ-opioid receptors with moderate selectivity, producing morphine-like analgesia and euphoria. It was linked to fatalities due to respiratory depression .
- U-47700 : Exhibits 7.5× greater μ-opioid receptor affinity than morphine, leading to heightened potency and overdose risks .
- Propanil : Lacks opioid activity; instead, it inhibits lipid biosynthesis in plants .
Toxicity and Regulatory Status
- U-47700: Not formally scheduled globally but banned in several countries (e.g., USA, EU) following overdose reports .
- Propanil : Regulated as a pesticide with moderate environmental toxicity .
Research Findings and Clinical Implications
Receptor Binding and Selectivity
- AH-7921 and U-47700 both target μ-opioid receptors, but U-47700’s cis-cyclohexyl configuration enhances receptor binding efficiency .
- The hexyl chain in this compound may reduce bioavailability compared to AH-7921’s dimethylamino-cyclohexylmethyl group, which facilitates blood-brain barrier penetration .
Abuse Liability
- AH-7921 and U-47700 are sold as “research chemicals” online, contributing to their proliferation in illicit markets. Both compounds lack clinical safety data, increasing overdose risks .
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